molecular formula C14H19N3O B2749692 N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415572-98-2

N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2749692
CAS No.: 2415572-98-2
M. Wt: 245.326
InChI Key: KDNHBHGDBMAFLM-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown promise in several scientific research areas due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process is relatively straightforward and involves the formation of the quinazoline ring through a series of condensation and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives with varying degrees of saturation.

Scientific Research Applications

N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. For example, it binds to the active sites of enzymes like dihydrofolate reductase and pantothenate kinase, inhibiting their activity . This inhibition disrupts essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

    Erlotinib: Used in the treatment of non-small cell lung cancer.

    Gefitinib: Another anti-cancer agent targeting the epidermal growth factor receptor.

    Prazosin: Used to treat hypertension and benign prostatic hyperplasia.

Uniqueness

N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to other quinazoline derivatives .

Properties

IUPAC Name

N-cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(17-10-5-1-2-6-10)13-11-7-3-4-8-12(11)15-9-16-13/h9-10H,1-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNHBHGDBMAFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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